molecular formula C10H10ClN3O B1467460 [1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1248698-16-9

[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No. B1467460
CAS RN: 1248698-16-9
M. Wt: 223.66 g/mol
InChI Key: JNSUJTDSPFASDY-UHFFFAOYSA-N
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Description

The compound “[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .


Synthesis Analysis

The synthesis of triazole derivatives often involves the [3+2] cycloaddition of azides and alkynes, a reaction known as the Huisgen cycloaddition or “click chemistry”. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) .


Molecular Structure Analysis

The molecular structure of triazoles is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. The presence of multiple nitrogen atoms allows for various hydrogen bonding interactions, which can influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

Triazoles can participate in various chemical reactions due to their three nitrogen atoms. They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles depend on their substitution patterns. Generally, they are stable compounds and can engage in hydrogen bonding, making them soluble in polar solvents .

Scientific Research Applications

Medicine and Healthcare

In the medical field, compounds like “[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol” can be pivotal in the development of new therapeutic agents. Their potential lies in their ability to interact with biological targets, which can lead to the discovery of novel drugs. For instance, triazole derivatives are known for their antifungal properties, making them valuable in creating treatments for fungal infections .

Agriculture

In agriculture, such compounds may serve as precursors for the synthesis of agrochemicals. Their structural motifs could be essential in developing pesticides or herbicides, offering protection against various plant pathogens and pests. The triazole ring, in particular, is a common feature in many modern agrochemicals due to its stability and bioactivity .

Materials Science

In materials science, “[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol” could contribute to the creation of new polymers or coatings. Its molecular structure may enhance the durability or functionality of materials, potentially leading to applications in electronics or construction .

Environmental Science

Environmental science could benefit from this compound through its use in pollution remediation processes. It might be involved in the synthesis of compounds that help in the degradation or removal of environmental contaminants. Triazole derivatives are sometimes used in the capture of heavy metals from wastewater, showcasing their environmental applications .

Chemical Engineering

In chemical engineering, the compound could be utilized in process optimization, catalysis, or the development of industrial processes. Its chemical properties might improve reaction efficiencies or lead to more sustainable chemical processes .

Biochemistry

Lastly, in biochemistry, “[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol” may be used in the study of enzyme mechanisms or in the design of biochemical assays. Triazoles often mimic the transition states of biochemical reactions, making them useful tools for probing enzymatic pathways .

Safety And Hazards

The safety and hazards associated with a specific triazole compound depend on its specific structure and properties. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for detailed information .

Future Directions

Triazoles are a focus of ongoing research due to their wide range of biological activities. Future directions may include the development of new synthetic methods, exploration of their biological activities, and their use in the design of new drugs .

properties

IUPAC Name

[1-(2-chloro-4-methylphenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c1-7-2-3-10(9(11)4-7)14-5-8(6-15)12-13-14/h2-5,15H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSUJTDSPFASDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=C(N=N2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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